

DDP-38003 Dihydrochloride: A Technical Guide to its Discovery and Preclinical Development

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Compound of Interest

Compound Name: DDP-38003 dihydrochloride

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Abstract

DDP-38003 dihydrochloride has emerged as a promising novel, orally available small molecule inhibitor of histone lysine-specific demethylase 1A (KDM1A/LSD1). This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of DDP-38003. It details the key experimental findings, presents quantitative data in a structured format, and outlines the methodologies of pivotal assays. Furthermore, this guide includes visualizations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of this potential anti-cancer agent.

Introduction

Histone lysine-specific demethylase 1A (KDM1A), also known as LSD1, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Its aberrant expression and activity are implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML), by promoting oncogenic gene expression and inhibiting differentiation.[1][3] This has positioned LSD1 as a compelling therapeutic target. **DDP-38003 dihydrochloride** was developed as a potent and selective inhibitor of KDM1A with the potential for oral administration in cancer therapy.[4][5]



Discovery and Preclinical Development

DDP-38003 was identified through a focused drug discovery program aimed at developing novel inhibitors of KDM1A.[5] Its development has been characterized by a series of in vitro and in vivo studies to ascertain its potency, selectivity, and anti-tumor efficacy.

In Vitro Efficacy

The inhibitory activity of DDP-38003 against KDM1A was determined through enzymatic assays, and its cellular effects were evaluated in the human acute monocytic leukemia cell line, THP-1.

- Potent KDM1A Inhibition: DDP-38003 demonstrates potent inhibition of the KDM1A enzyme.
 [1][4][6]
- Induction of Differentiation: Treatment of THP-1 cells with DDP-38003 leads to the upregulation of myeloid differentiation markers, such as CD86 and CD11b, indicating its ability to overcome the differentiation block in leukemia cells.[3][7]
- Inhibition of Clonogenic Potential: The compound effectively reduces the colony-forming ability of THP-1 cells, suggesting its potential to inhibit the self-renewal capacity of cancer cells.[4]

In Vivo Efficacy

The anti-leukemic activity of DDP-38003 was assessed in a murine model of acute promyelocytic leukemia.

- Oral Bioavailability: DDP-38003 is orally bioavailable, a crucial characteristic for clinical development.[4]
- Increased Survival: Oral administration of DDP-38003 in a mouse leukemia model resulted in a significant, dose-dependent increase in survival.[1][4]
- Pharmacodynamic Evidence of Target Engagement: Evidence of KDM1A inhibition was observed in the in vivo models.[4]



Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of DDP-38003.

Table 1: In Vitro Potency of DDP-38003

Parameter	Value	Cell Line/Assay
KDM1A/LSD1 IC50	84 nM	Enzymatic Assay

Table 2: In Vivo Efficacy of DDP-38003 in a Mouse Leukemia Model

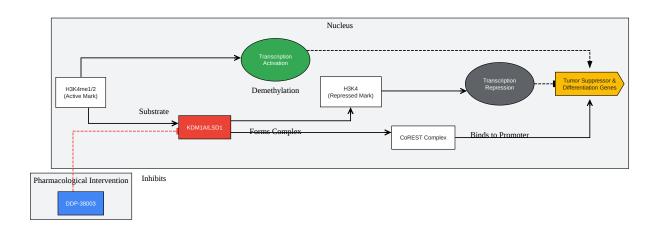
Dose (Oral)	Treatment Schedule	Percent Increase in Survival Rate
11.25 mg/kg	3 days/week for 3 weeks	35%
22.50 mg/kg	3 days/week for 3 weeks	62%

Mechanism of Action

DDP-38003 exerts its anti-tumor effects primarily through the inhibition of KDM1A/LSD1. In AML, LSD1 is a key component of transcriptional repressor complexes, such as CoREST and NuRD, which silence tumor suppressor and differentiation-promoting genes through the demethylation of H3K4.[1] By inhibiting LSD1, DDP-38003 restores the expression of these genes, leading to cell cycle arrest, differentiation, and a reduction in leukemic cell proliferation.

[3] One of the downstream effects of LSD1 inhibition is the upregulation of the cell surface marker CD86, which is involved in the immune response and is a marker of myeloid differentiation.[8][9]





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Caption: Simplified signaling pathway of KDM1A/LSD1 inhibition by DDP-38003 in AML.

Experimental Protocols KDM1A/LSD1 Enzymatic Inhibition Assay (Fluorometric)

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against KDM1A/LSD1.

- Reagent Preparation: Prepare assay buffer, purified recombinant KDM1A/LSD1 enzyme, a di-methylated histone H3-K4 substrate, and the test compound (DDP-38003) at various concentrations.
- Assay Plate Preparation: Add assay buffer, substrate, and the test compound to the wells of a microplate.



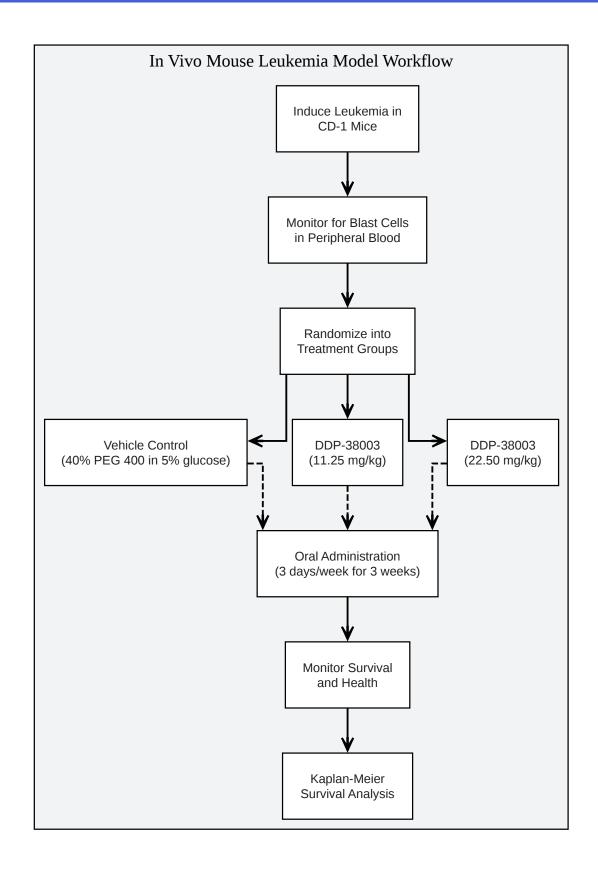
- Enzyme Reaction: Initiate the reaction by adding the KDM1A/LSD1 enzyme to the wells. Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
- Detection: Stop the reaction and add a detection reagent that specifically recognizes the demethylated product. The signal, often fluorescent, is proportional to the enzyme activity.
- Data Analysis: Measure the fluorescence intensity using a microplate reader. Calculate the
 percent inhibition for each concentration of the test compound and determine the IC50 value
 by fitting the data to a dose-response curve.

THP-1 Cell Colony Formation Assay (Soft Agar)

This assay assesses the anchorage-independent growth of THP-1 cells, a hallmark of transformation.

- · Preparation of Agar Layers:
 - Bottom Layer: Prepare a 0.6% agar solution in complete culture medium. Dispense 2 mL into each well of a 6-well plate and allow it to solidify.
 - Top Layer: Prepare a 0.3% agar solution in complete culture medium.
- Cell Preparation: Harvest THP-1 cells and resuspend them to a single-cell suspension.
 Count the cells and adjust the concentration.
- Plating: Mix the THP-1 cell suspension with the 0.3% top agar solution and plate 1.5 mL of this mixture on top of the solidified bottom agar layer.
- Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days. Add fresh culture medium to the top of the agar every 3-4 days to prevent drying.
- Colony Staining and Counting: After the incubation period, stain the colonies with a solution of crystal violet. Count the number of colonies in each well using a microscope.





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Caption: Experimental workflow for the in vivo evaluation of DDP-38003.



In Vivo Mouse Leukemia Model

This protocol describes the in vivo efficacy testing of DDP-38003.

- Animal Model: Utilize CD-1 mice.
- Leukemia Induction: Inject mice with murine acute promyelocytic leukemia cells.
- Monitoring: Monitor the peripheral blood of the mice for the appearance of blast cells, which typically occurs around 10 days post-injection.
- Treatment Groups: Once blast cells are detected, randomize the mice into treatment groups:
 - Vehicle control (40% PEG 400 in a 5% glucose solution)
 - DDP-38003 (11.25 mg/kg)
 - DDP-38003 (22.50 mg/kg)
- Drug Administration: Administer the assigned treatments orally, three days per week (e.g., Monday, Tuesday, Wednesday) for a duration of three weeks.
- Efficacy Endpoint: Monitor the survival of the mice in each group.
- Data Analysis: Analyze the survival data using the Kaplan-Meier method to generate survival curves and determine the statistical significance of any survival benefit.

Combination Therapy Potential

Preclinical studies have explored the potential of combining DDP-38003 with other anti-cancer agents. Notably, the combination of DDP-38003 with all-trans retinoic acid (ATRA) has shown synergistic effects in preclinical models of AML. This combination has been shown to enhance the therapeutic effect compared to either agent alone, leading to a significant increase in median survival in mouse models.[7][10] This suggests that LSD1 inhibition by DDP-38003 can re-sensitize leukemia cells to the differentiating effects of retinoic acid.

Future Directions



The promising preclinical data for **DDP-38003 dihydrochloride** warrant further investigation. Future studies should focus on completing formal preclinical toxicology and safety pharmacology studies to support an Investigational New Drug (IND) application. Subsequent clinical trials will be essential to evaluate the safety, tolerability, pharmacokinetics, and antitumor efficacy of DDP-38003 in patients with hematological malignancies, such as AML, and potentially other cancers where LSD1 is overexpressed. Further exploration of rational combination therapies will also be a key area of future research.

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